![molecular formula C16H17ClN4O3S B2384502 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide CAS No. 899742-16-6](/img/structure/B2384502.png)
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, types of bonds, and molecular geometry.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
-
N-(3-chlorophenethyl)-4-nitrobenzamide
- Application: This compound is a derivative of 2-Phenylethylamine (PEA), which holds significant importance in neuroscience and pharmacology. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. It also serves as a precursor to various neurotransmitters .
- Method: The synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
- Results: The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These derivatives have been studied for their antimicrobial activity against bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results: Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Safety And Hazards
This involves understanding the safety precautions and hazards associated with the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting potential future applications and research directions for the compound.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like the one you mentioned, you may need to consult scientific literature or databases. If you have access to them, you might want to consider using resources like PubMed, SciFinder, or Reaxys. These databases contain a wealth of information on a wide variety of chemical compounds. If you don’t have access to these resources, you might want to consider reaching out to a university library or a professional chemist for assistance. They might be able to help you access the information you need. Please remember to always handle chemical compounds safely and responsibly. Always follow safety guidelines and use appropriate personal protective equipment. If you’re unsure about something, don’t hesitate to ask a professional for help. Safety should always be your top priority when working with chemicals. I hope this information helps! Let me know if you have any other questions.
Propriétés
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-24-6-5-18-15(22)16(23)19-14-12-8-25-9-13(12)20-21(14)11-4-2-3-10(17)7-11/h2-4,7H,5-6,8-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRIYYMXKOYGHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

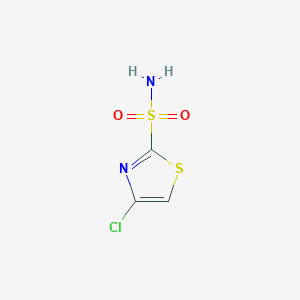

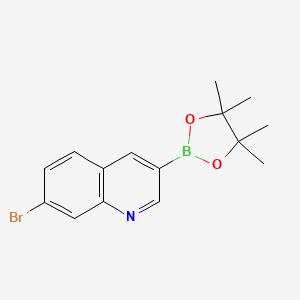
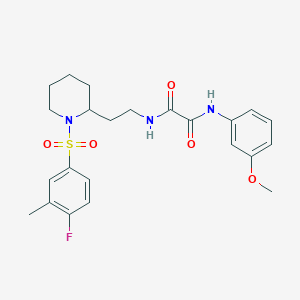
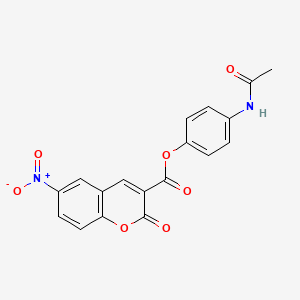
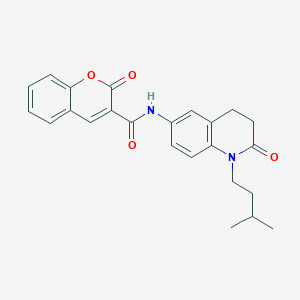
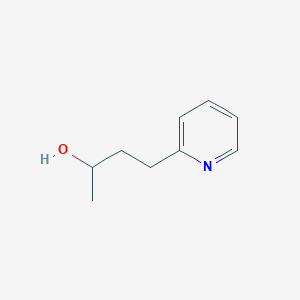
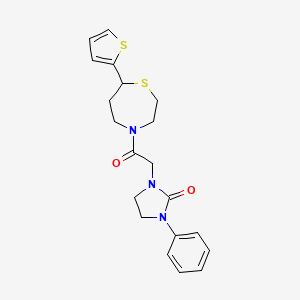
![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)
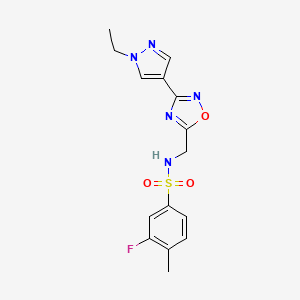
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

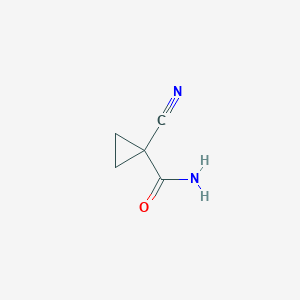
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)